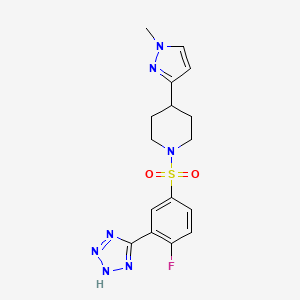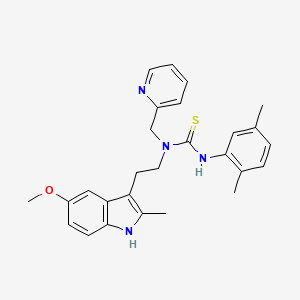![molecular formula C16H19NO2S B2605102 N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide CAS No. 2097860-95-0](/img/structure/B2605102.png)
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide is a synthetic organic compound characterized by the presence of a thiophene ring, a benzamide group, and a hydroxypropyl chain
準備方法
Synthetic Routes and Reaction Conditions
-
Starting Materials: : The synthesis of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide typically begins with commercially available starting materials such as 2-methylbenzoic acid, thiophene-3-carboxaldehyde, and appropriate reagents for the formation of the hydroxypropyl chain.
-
Step-by-Step Synthesis
Step 1: : 2-methylbenzoic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl₂) under reflux conditions.
Step 2: : The 2-methylbenzoyl chloride is then reacted with 2-amino-2-hydroxypropylthiophene in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Step 3: : The thiophene-3-carboxaldehyde is subjected to a Grignard reaction with a suitable Grignard reagent (e.g., methylmagnesium bromide) to introduce the hydroxypropyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating mixture (HNO₃/H₂SO₄)
Major Products
Oxidation: Formation of a ketone derivative
Reduction: Formation of an amine derivative
Substitution: Halogenated or nitrated thiophene derivatives
科学的研究の応用
Chemistry
In chemistry, N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study the interactions of thiophene-containing molecules with biological targets. It may serve as a model compound for investigating the pharmacokinetics and pharmacodynamics of thiophene derivatives.
Medicine
Medically, this compound has potential applications as a therapeutic agent. Its structure suggests it could be explored for anti-inflammatory, antimicrobial, or anticancer properties, similar to other thiophene-based drugs.
Industry
In the industrial sector, this compound could be used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials due to the electronic properties of the thiophene ring.
作用機序
The mechanism of action of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxypropyl and benzamide groups could facilitate binding to biological macromolecules, while the thiophene ring might participate in π-π interactions or hydrogen bonding.
類似化合物との比較
Similar Compounds
Thiophene-2-carboxamide: Similar in structure but lacks the hydroxypropyl group.
2-methylthiophene: Contains the thiophene ring but lacks the benzamide and hydroxypropyl groups.
N-(2-hydroxyethyl)-2-methylbenzamide: Similar benzamide structure but with a different substituent on the nitrogen.
Uniqueness
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the hydroxypropyl chain and the thiophene ring distinguishes it from simpler analogs, providing a broader range of applications and interactions.
特性
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-12-5-3-4-6-14(12)15(18)17-11-16(2,19)9-13-7-8-20-10-13/h3-8,10,19H,9,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMOCJLACKSVAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C)(CC2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2605019.png)


![1-(2,5-dimethoxyphenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2605026.png)





![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone](/img/structure/B2605034.png)


![ethyl 1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2605037.png)
![3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B2605040.png)
